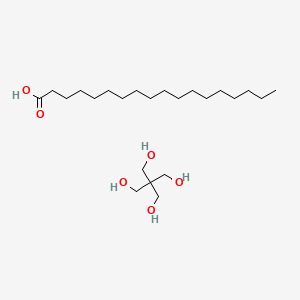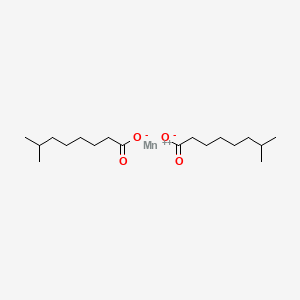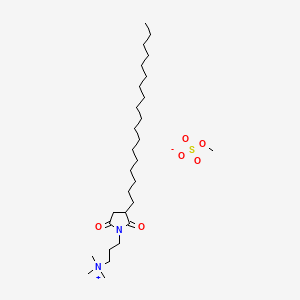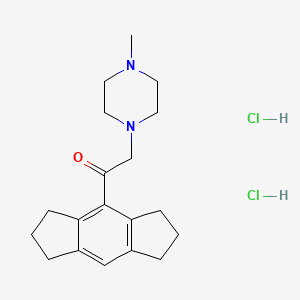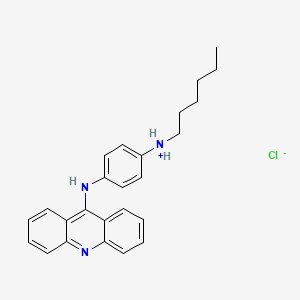
9-(p-(Hexylamino)anilino)acridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(p-(Hexylamino)anilino)acridine hydrochloride is a derivative of acridine, a class of compounds known for their diverse biological activities. . This compound is characterized by the presence of a hexylamino group attached to the aniline moiety, which is further connected to the acridine core.
Preparation Methods
The synthesis of 9-(p-(Hexylamino)anilino)acridine hydrochloride typically involves the following steps:
Formation of N-phenylanthranilic acid: This is achieved by reacting aniline with phthalic anhydride in the presence of a catalyst.
Cyclization to form 9-chloroacridine: The N-phenylanthranilic acid is then cyclized using phosphorus oxychloride to form 9-chloroacridine.
Substitution with hexylamine: The 9-chloroacridine is reacted with hexylamine to introduce the hexylamino group, forming 9-(p-(Hexylamino)anilino)acridine.
Formation of hydrochloride salt: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
9-(p-(Hexylamino)anilino)acridine hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
9-(p-(Hexylamino)anilino)acridine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 9-(p-(Hexylamino)anilino)acridine hydrochloride involves DNA intercalation. The planar structure of the acridine core allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and inhibiting DNA replication and transcription . This intercalation can lead to cell cycle arrest and apoptosis in cancer cells . The compound also interacts with various enzymes involved in DNA processing, further contributing to its anticancer activity .
Comparison with Similar Compounds
9-(p-(Hexylamino)anilino)acridine hydrochloride can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its use as a topical antiseptic and mutagen.
Aminacrine: Used as an antiseptic and for its antibacterial properties.
Proflavine: Another acridine derivative used as an antiseptic and for its DNA intercalating properties.
The uniqueness of this compound lies in its hexylamino substitution, which enhances its lipophilicity and potentially its ability to penetrate cell membranes, making it a more effective anticancer agent .
Properties
CAS No. |
69242-89-3 |
|---|---|
Molecular Formula |
C25H28ClN3 |
Molecular Weight |
406.0 g/mol |
IUPAC Name |
[4-(acridin-9-ylamino)phenyl]-hexylazanium;chloride |
InChI |
InChI=1S/C25H27N3.ClH/c1-2-3-4-9-18-26-19-14-16-20(17-15-19)27-25-21-10-5-7-12-23(21)28-24-13-8-6-11-22(24)25;/h5-8,10-17,26H,2-4,9,18H2,1H3,(H,27,28);1H |
InChI Key |
WNEJSZWBHJKUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[NH2+]C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



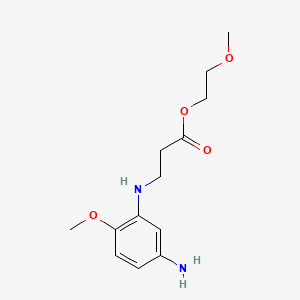
![Cuprate(4-), [mu-[[7,7'-[[3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4,4'-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]](8-)]]di-, tetrasodium](/img/structure/B13771818.png)
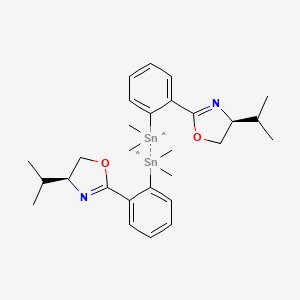
![Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13771825.png)
![[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride](/img/structure/B13771827.png)

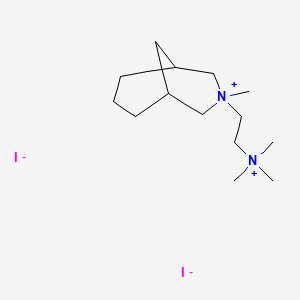
![4-(4-Chlorophenyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-1,3-dioxol-2-one dihydrochloride](/img/structure/B13771849.png)

